Leonurine hydrochloride

Description

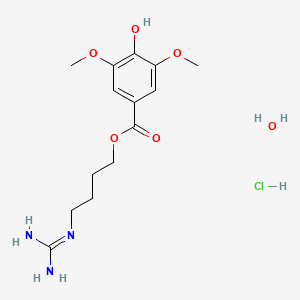

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H24ClN3O6 |

|---|---|

Molecular Weight |

365.81 g/mol |

IUPAC Name |

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrate;hydrochloride |

InChI |

InChI=1S/C14H21N3O5.ClH.H2O/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H;1H2 |

InChI Key |

ROEVQISCSNTOHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Leonurine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, an alkaloid with significant therapeutic potential.[1][2] The document details various synthetic routes and purification strategies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and diagrams of key pathways are included to facilitate understanding and replication.

Introduction to Leonurine

Leonurine is a pseudoalkaloid naturally found in plants of the Leonurus genus, such as Leonurus japonicus and Leonurus cardiaca (motherwort).[3] It is easily extracted into water.[3] Leonurine has garnered considerable interest in the scientific community due to its wide range of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects.[4][5][6] These properties make leonurine a promising candidate for the development of new therapeutics for cardiovascular and central nervous system diseases.[5]

Synthesis of this compound

Several synthetic routes for this compound have been developed, offering different advantages in terms of yield, purity, and scalability.

Synthesis via Condensation of Syringic Acid and 4-Guanidino-1-butanol

A high-yield synthetic method adaptable for large-scale production involves the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride.[7] This method was developed to allow for industrial production with a yield of over 80%.[1][8]

Experimental Protocol:

-

Preparation of 4-Guanidino-1-butanol Hydrochloride: 4-Aminobutanol is converted to 4-guanidino-1-butanol hydrochloride.[1][8]

-

Condensation Reaction: 4-Guanidino-1-butanol hydrochloride is condensed with syringic acid.[1][8]

-

Reaction Conditions: The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) in a solution of hexamethylphosphotriamide (HMPT) or a 1:1 HMPT-ether mixture.[1][7][8] The mixture is stirred at room temperature for 72 hours.[1][8]

Synthesis Pathway Diagram:

Caption: Synthesis of Leonurine via Condensation.

Multi-step Synthesis from 3,4,5-Trimethoxybenzoic Acid

Another reported method involves a seven-step synthesis starting from 3,4,5-trimethoxybenzoic acid, resulting in a yield of 11.67%.[1][8]

Synthesis Pathway Diagram:

Caption: Seven-step Synthesis of Leonurine HCl.

Synthesis Starting from Eudesmic Acid

Leonurine can also be synthesized from eudesmic acid.[3]

Experimental Protocol:

-

Formation of Syringic Acid: Eudesmic acid is treated with sulfuric acid to produce syringic acid.[3]

-

Protection and Esterification: The syringic acid is protected with ethyl chloroformate, followed by reaction with thionyl chloride (SOCl2) and then tetrahydrofuran to yield 4-carboethoxysyringic acid 4-chloro-1-butyl ester.[3]

-

Gabriel Synthesis: The chloride is converted to an amino group via a Gabriel synthesis with potassium phthalimide, followed by hydrazinolysis.[3]

-

Guanidination: The final step is the reaction of the amine with S-methylisothiourea hemisulfate salt to form leonurine.[3]

Synthesis Pathway Diagram:

Caption: Synthesis of Leonurine from Eudesmic Acid.

Synthesis from Aminobutyric Acid

A method utilizing inexpensive aminobutyric acid as a starting material has also been developed.[2] This approach is designed to be simple, with mild reaction conditions suitable for large-scale synthesis, achieving a product purity of 99.8%.[2]

Experimental Protocol:

-

Protected Aminobutanol Synthesis: Aminobutyric acid undergoes amino protection and a reduction reaction to form protected aminobutanol.[2]

-

Protected Syringic Acid Synthesis: The phenolic hydroxyl group of syringic acid is protected using a benzyl group.[2]

-

Condensation: The protected syringic acid and aminobutanol are condensed using CDI or DCC.[2]

-

Deprotection: The protecting groups are removed by hydrogen reduction with a 10% palladium hydroxide catalyst to yield the final leonurine product.[2]

Synthesis Pathway Diagram:

Caption: Leonurine Synthesis from Aminobutyric Acid.

Table 1: Comparison of this compound Synthesis Methods

| Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| Syringic Acid, 4-Aminobutanol | DCC, HMPT | > 80% | High | [1][7][8] |

| 3,4,5-Trimethoxybenzoic Acid | Not specified | 11.67% | High | [1][8] |

| Eudesmic Acid | Ethyl Chloroformate, SOCl₂, Potassium Phthalimide | Not specified | Not specified | [3] |

| Aminobutyric Acid, Syringic Acid | Benzyl protecting group, CDI/DCC, Pd(OH)₂ | Not specified | 99.8% (HPLC) | [2] |

Purification of this compound

Purification is a critical step to obtain high-purity this compound for research and pharmaceutical applications. Methods range from traditional extraction and chromatography to more advanced techniques.

Extraction and Column Chromatography from Natural Sources

The original method for obtaining leonurine involved extraction from Leonurus plants followed by chromatographic separation.[1][8]

Experimental Protocol:

-

Extraction: Dried and comminuted plant material is extracted with an acidic methanol solution (1% HCl) at low temperature using a rotary evaporator.[1][8]

-

Further Extraction: The initial extract is further processed with hydrochloric acid, diethyl ether, and ethanol.[1][8]

-

Column Chromatography: The crude extract is purified using alumina and Sephadex G-25 columns to yield the final product.[1][8]

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective method for the isolation and purification of leonurine from crude extracts.[9]

Experimental Protocol:

-

Solvent System: A two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v) is used. The lower phase serves as the mobile phase, and the upper phase is the stationary phase.[9]

-

HSCCC Operation: The separation is performed at a rotation speed of 850 rpm and a flow rate of 2.2 mL/min.[9]

-

Detection: The eluate is monitored with a UV detector at 277 nm.[9]

-

Outcome: This method can yield 68 mg of leonurine with approximately 96.2% purity from 2.48 g of crude extract in a single injection.[9]

Purification Workflow Diagram:

Caption: General Purification Workflow for Leonurine.

Table 2: Comparison of this compound Purification Methods

| Method | Starting Material | Solvent/Mobile Phase | Purity Achieved | Recovery/Yield | Reference |

| Extraction & Column Chromatography | Leonurus plant material | Acidic methanol, HCl, diethyl ether, ethanol | Not specified | 50 mg/kg from dried plant | [1][8] |

| High-Speed Countercurrent Chromatography | Crude extract of L. japonicus | Ethyl acetate-n-butanol-water (3:2:5) | ~96.2% | 68 mg from 2.48 g crude extract | [9] |

| High-Performance Liquid Chromatography | Crude extract | Acetonitrile/water gradient | High | ~3 mg from 6 g plant powder | [9] |

| Crystallization | Synthesized leonurine | Ethanol-sodium hydroxide aqueous solution | 98.5% (HPLC) | 90% | [10] |

Relevant Signaling Pathways

This compound exerts its therapeutic effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[1]

NF-κB Signaling Pathway Diagram:

Caption: Inhibition of NF-κB Pathway by Leonurine HCl.

AMPK/SREBP1 Signaling Pathway

This compound can improve intracellular lipid accumulation by activating the AMPK/SREBP1 signaling pathway, which is relevant to its potential in treating non-alcoholic steatohepatitis.[1][11]

AMPK/SREBP1 Signaling Pathway Diagram:

Caption: Modulation of AMPK/SREBP1 Pathway by Leonurine HCl.

References

- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102260198A - Leonurine preparation method - Google Patents [patents.google.com]

- 3. Leonurine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leonurine, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102659639A - Preparation technology of leonurine - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

Leonurine Hydrochloride: A Multifaceted Regulator of Cardiovascular Homeostasis

An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Leonurine hydrochloride, an alkaloid derived from Herba Leonuri (motherwort), has emerged as a promising therapeutic agent for a spectrum of cardiovascular diseases. Extensive preclinical studies have elucidated its multifaceted mechanism of action, which encompasses potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the molecular pathways modulated by leonurine, supported by quantitative data from key experimental findings and detailed methodologies. The intricate signaling cascades, including the PI3K/Akt/GSK3β, NF-κB, and AMPK pathways, are detailed and visually represented to facilitate a deeper understanding of leonurine's cardioprotective effects. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for cardiovascular disorders.

**1. Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality globally, necessitating the development of innovative and effective therapeutic interventions. This compound has garnered significant attention for its broad-spectrum cardioprotective activities. It has been shown to mitigate myocardial ischemia-reperfusion injury, attenuate the progression of atherosclerosis, and inhibit myocardial fibrosis.[1][2] This guide delves into the core mechanisms underpinning these therapeutic effects, presenting a synthesis of the current scientific evidence.

Anti-Apoptotic Effects in Myocardial Injury

Myocardial cell death, primarily through apoptosis, is a critical event in the pathophysiology of myocardial infarction and ischemia-reperfusion injury. Leonurine has been demonstrated to exert significant anti-apoptotic effects, thereby preserving cardiac function.

Modulation of the PI3K/Akt/GSK3β Signaling Pathway

A pivotal mechanism of leonurine's anti-apoptotic action is its ability to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK3β) signaling pathway.[3][4] Activation of this pathway promotes cell survival and inhibits apoptosis. Leonurine treatment leads to the phosphorylation and activation of PI3K and Akt. Activated Akt, in turn, phosphorylates and inactivates GSK3β, a key regulator of apoptosis.[2][4] This cascade of events results in the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, ultimately leading to a decrease in caspase-3 activity and a reduction in cardiomyocyte apoptosis.[3][4]

Quantitative Data on Anti-Apoptotic Effects

The cardioprotective effects of leonurine have been quantified in various preclinical models.

| Parameter | Model | Treatment Group | Control Group | Percentage Change | p-value | Reference |

| Infarct Size (%) | Rat MI model | 34.49 ± 1.19 | 43.66 ± 1.60 | ↓ 21.0% | <0.05 | [5] |

| Apoptotic Cardiomyocytes (%) | Rat MI model | Significantly decreased | - | - | <0.05 | [5] |

| Bcl-2/Bax Protein Ratio | Rat MI model | Significantly increased | - | - | <0.05 | [4][5] |

| Cleaved Caspase-3 Protein Level | Rat MI model | Significantly decreased | - | - | <0.05 | [3][4] |

Table 1: Quantitative effects of leonurine on myocardial infarction and apoptosis markers.

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and other cardiovascular diseases. Leonurine exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In endothelial cells, inflammatory stimuli like lipopolysaccharide (LPS) trigger the degradation of IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[1] Leonurine has been shown to inhibit this process by preventing the degradation of IκBα and reducing the phosphorylation and nuclear translocation of p65.[1][6] This leads to a downstream reduction in the expression of adhesion molecules (ICAM-1, VCAM-1), E-selectin, and pro-inflammatory cytokines.[1]

Quantitative Data on Anti-Inflammatory Effects

| Parameter | Cell Model | Treatment | Result | Reference |

| ICAM-1, VCAM-1, E-selectin mRNA | HUVECs | Leonurine + LPS | Concentration-dependent attenuation | [1] |

| p65 Phosphorylation | Chondrocytes | Leonurine + IL-1β | Decreased phosphorylation | [5] |

| IκBα Degradation | HUVECs | Leonurine + LPS | Suppressed degradation | [1] |

Table 2: Quantitative effects of leonurine on inflammatory markers.

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the development of various cardiovascular diseases. Leonurine has been shown to possess significant antioxidant properties.

Scavenging of Reactive Oxygen Species and Enhancement of Antioxidant Enzymes

Leonurine directly scavenges ROS and enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][7] By bolstering the cellular antioxidant defense mechanisms, leonurine protects cardiomyocytes and endothelial cells from oxidative damage.[3]

Quantitative Data on Antioxidant Effects

| Parameter | Model | Treatment Group | Control Group | Percentage Change | p-value | Reference |

| SOD Activity | Ischemic rat brain | Leonurine (high dose) | Ischemia | ↑ | <0.01 | [8] |

| MDA Level | Ischemic rat brain | Leonurine (high dose) | Ischemia | ↓ 23.83% | <0.01 | [8] |

| ROS Level | OGD-treated PC12 cells | Leonurine (high dose) | OGD | ↓ 4.34% | <0.01 | [8] |

| GSH Content | Ischemic rat brain | Leonurine (high dose) | Ischemia | ↑ | <0.05 | [8] |

Table 3: Quantitative effects of leonurine on markers of oxidative stress.

Role in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. Leonurine has demonstrated anti-atherosclerotic effects through multiple mechanisms.

Inhibition of Foam Cell Formation and Regulation of Lipid Metabolism

Leonurine inhibits the formation of foam cells, a critical step in the development of atherosclerotic plaques, by reducing the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages.[9] It also regulates lipid metabolism by improving the plasma lipid profile, including reducing total cholesterol and LDL-C levels in animal models of atherosclerosis.[3]

Modulation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and has been implicated in the pathogenesis of atherosclerosis.[7][10] Leonurine has been shown to activate AMPK, which can lead to the inhibition of cholesterol synthesis and a reduction in inflammation within the arterial wall.[10]

Quantitative Data on Anti-Atherosclerotic Effects

| Parameter | Model | Treatment Group | Control Group | Percentage Change | p-value | Reference |

| Atherosclerotic Plaque Area (%) | ApoE-/- mice | Significantly decreased | - | - | <0.05 | [3] |

| Total Cholesterol (TC) | ApoE-/- mice | Significantly decreased | - | - | <0.01 | [3] |

| LDL-Cholesterol (LDL-C) | ApoE-/- mice | Significantly decreased | - | - | <0.01 | [3] |

| Foam Cell Formation | THP-1 macrophages | Significantly inhibited | - | - | <0.05 | [9] |

Table 4: Quantitative effects of leonurine on markers of atherosclerosis.

Experimental Protocols

Animal Model of Myocardial Infarction

-

Animal Species: Male Sprague-Dawley rats.

-

Procedure: The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction.

-

Treatment: this compound (e.g., 15 mg/kg/day) is administered orally or via intraperitoneal injection.

-

Assessment: Cardiac function is assessed by echocardiography. Infarct size is determined by TTC staining. Apoptosis is measured by TUNEL assay. Protein expression is analyzed by Western blotting.[5]

Western Blot Analysis

-

Protein Extraction: Cardiac tissue or cultured cells are lysed in RIPA buffer.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-p-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an ECL detection system.[8][11]

TUNEL Assay

-

Tissue Preparation: Paraffin-embedded heart sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with Proteinase K.

-

Labeling: Sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP.

-

Detection: Labeled DNA fragments are detected using streptavidin-HRP and a suitable chromogen (e.g., DAB).

-

Counterstaining: Nuclei are counterstained with hematoxylin.

-

Analysis: Apoptotic cells are quantified by counting TUNEL-positive nuclei.[1][12]

Cell Culture and Foam Cell Formation Assay

-

Cell Line: Human monocytic THP-1 cells or murine macrophage RAW264.7 cells.

-

Differentiation: THP-1 monocytes are differentiated into macrophages using PMA.

-

Induction of Foam Cells: Macrophages are incubated with ox-LDL (e.g., 50-100 µg/mL) for 24-48 hours.

-

Treatment: Cells are pre-treated with various concentrations of leonurine.

-

Assessment: Lipid accumulation is visualized by Oil Red O staining and quantified by measuring the absorbance of the extracted dye.[9][13]

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted mechanism of action in the context of cardiovascular disease. Its ability to concurrently target apoptosis, inflammation, and oxidative stress through the modulation of key signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development. Future investigations should focus on clinical trials to validate these preclinical findings in human subjects and to explore the potential of leonurine as a standalone or adjunct therapy for a range of cardiovascular disorders. Furthermore, structure-activity relationship studies could lead to the development of even more potent and specific derivatives of leonurine, paving the way for a new class of cardioprotective agents.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 9. Ox-LDL Aggravates the Oxidative Stress and Inflammatory Responses of THP-1 Macrophages by Reducing the Inhibition Effect of miR-491-5p on MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Leonurine: A Pharmacological Deep Dive into its Central Nervous System Effects

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Leonurine, a primary active alkaloid derived from Herba Leonuri (Motherwort), on the central nervous system (CNS). Synthesizing current research, this document details the neuroprotective mechanisms of Leonurine across various CNS disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and depression. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurological diseases.

Leonurine (also known as SCM-198) has garnered significant attention for its multifaceted biological activities, which include anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These effects are attributed to its modulation of key signaling pathways within the CNS, offering a promising therapeutic profile for conditions characterized by neuronal damage and degeneration.

Pharmacological Effects on the Central Nervous System

Neuroprotection in Ischemic Stroke

Ischemic stroke, a leading cause of long-term disability and mortality, is a primary focus of Leonurine research.[3] Studies have demonstrated that Leonurine can mitigate the neuronal damage caused by cerebral ischemia-reperfusion injury.[4] Its neuroprotective effects in this context are attributed to several mechanisms:

-

Alleviation of Oxidative Stress: Leonurine has been shown to reduce the excessive production of reactive oxygen species (ROS) that occurs after an ischemic event.[4][5] It achieves this by activating the Nrf-2 pathway, which upregulates the expression of antioxidant enzymes.[6]

-

Anti-inflammatory Action: The compound inhibits inflammatory responses in the brain following a stroke.[5]

-

Anti-apoptotic Effects: Leonurine helps to prevent neuronal cell death by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[4]

-

Protection of the Blood-Brain Barrier (BBB): Leonurine has been found to protect the integrity of the BBB by regulating the HDAC4/NOX4/MMP-9 signaling pathway.[1][3][7]

Therapeutic Potential in Alzheimer's Disease

In the context of Alzheimer's disease, a progressive neurodegenerative disorder, Leonurine has shown promise in preclinical models.[8][9][10][11] Its therapeutic potential stems from its ability to:

-

Improve Cognitive Function: Studies in animal models of Alzheimer's have shown that Leonurine treatment can markedly improve cognitive function.[8][9][11]

-

Reduce Amyloid-Beta (Aβ) Levels: Leonurine has been observed to reduce the levels of Aβ1-40 and Aβ1-42, key components of the amyloid plaques characteristic of Alzheimer's disease.[9][11]

-

Combat Oxidative Stress: By activating the Nrf-2 signaling pathway, Leonurine alleviates oxidative stress, a significant contributor to the pathology of Alzheimer's.[8][9][11][12]

-

Inhibit Neuroinflammation: Leonurine can inhibit the overactivation of microglia, the primary immune cells of the CNS, thereby reducing neuroinflammation.[1][13]

Neuroprotective Effects in Parkinson's Disease

Leonurine has also been investigated for its potential in treating Parkinson's disease, a neurodegenerative disorder affecting motor function. Its neuroprotective effects in this context are linked to:

-

Antioxidant Stress Response: Leonurine plays a crucial role in mitigating oxidative stress, a key factor in the degeneration of dopaminergic neurons in Parkinson's disease.[13]

-

Anti-apoptotic Activity: It has been shown to increase the ratio of Bcl-2/Bax, indicating an anti-apoptotic effect that could protect neurons from dying.[13]

Antidepressant-like Effects

Beyond neurodegenerative diseases, Leonurine has demonstrated potential as an antidepressant. Research has shown that it can:

-

Alleviate Depressive Behaviors: In animal models of depression, Leonurine has been shown to alleviate depression-like behaviors.[14]

-

Modulate Neurotransmitter Levels: It can increase the levels of key monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[13]

-

Inhibit Neuroinflammation: Leonurine's antidepressant effects are also linked to its ability to inhibit neuroinflammation by suppressing the activation of the NF-κB signaling pathway.[13][14]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of Leonurine on the central nervous system.

| CNS Condition | Model | Dosage | Key Findings | Reference |

| Ischemic Stroke | PC12 cells (in vitro) | 50, 100, 200 μg/mL | Dose-dependently decreased ROS and MDA levels; increased SOD activity and GSH content. | [15] |

| Ischemic Stroke | PC12 cells (in vitro) | 200 μg/mL | Reduced NO/NOS production and cell apoptosis. | [15] |

| Depression | Chronic Mild Stress (CMS) mice | 30, 60 mg/kg | 60 mg/kg significantly downregulated proinflammatory cytokines (IL-1β, IL-6, TNF-α). | [14] |

| Depression | Corticosterone-induced PC12 cells | 60 μM | Maximal prosurvival effect and increased neurite outgrowth. | [16] |

| Alzheimer's Disease | APP/PS1 mice | Not specified | Markedly improved cognitive functions and reduced Aβ1-40 and Aβ1-42 levels. | [9][11] |

| Parkinson's Disease | 6-OHDA-induced SH-SY5Y cells | Not specified | Reduced cell death by up-regulating SOD and reducing ROS. | [1] |

Key Signaling Pathways

The neuroprotective effects of Leonurine are mediated through its interaction with several key intracellular signaling pathways.

Caption: Key signaling pathways modulated by Leonurine leading to neuroprotection.

Experimental Protocols

The following provides an overview of a typical experimental protocol used to assess the neuroprotective effects of Leonurine in an in vivo model of ischemic stroke.

Caption: A typical experimental workflow for evaluating Leonurine in a rodent MCAO model.

Middle Cerebral Artery Occlusion (MCAO) Model

A commonly used animal model to mimic ischemic stroke is the transient or permanent middle cerebral artery occlusion (MCAO) model in rats or mice.[3][4][6][7]

-

Animals: Male Sprague-Dawley rats or ICR mice are frequently used.

-

Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) followed by reperfusion.[7] A sham operation is performed on the control group.

-

Leonurine Administration: Leonurine is typically administered via intraperitoneal injection or intragastric administration at various doses before or after the MCAO procedure.[6]

-

Outcome Measures:

-

Neurological Deficit Scoring: To assess the extent of neurological impairment.[6][7]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[7]

-

Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., ROS, MDA, SOD, GSH), inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and apoptosis-related proteins (e.g., Bax, Bcl-2) using techniques like ELISA, Western blotting, and RT-PCR.[4][6]

-

Histological Analysis: Brain sections are stained (e.g., with Nissl or TUNEL) to evaluate neuronal damage and apoptosis.[4]

-

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

To study the direct effects of Leonurine on neuronal cells, an in vitro model of ischemia is often employed.

-

Cell Lines: PC12 cells or primary neuronal cultures are commonly used.[15]

-

Procedure: Cells are subjected to oxygen-glucose deprivation (OGD) for a period, followed by reoxygenation to mimic ischemia-reperfusion.

-

Leonurine Treatment: Leonurine is added to the cell culture medium at different concentrations before, during, or after OGD.[15]

-

Outcome Measures: Cell viability assays (e.g., MTT), measurement of ROS production, and analysis of protein expression (e.g., Western blotting) are performed to assess the protective effects of Leonurine.[15]

Conclusion and Future Directions

The existing body of research strongly suggests that Leonurine is a promising candidate for the development of novel therapeutics for a range of CNS disorders. Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and apoptosis, underscores its potential as a broad-spectrum neuroprotective agent.

While preclinical studies have been encouraging, further research is warranted. Future investigations should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing the delivery of Leonurine to the CNS is crucial for its therapeutic efficacy.[2]

-

Clinical Trials: Rigorous clinical trials are necessary to establish the safety and efficacy of Leonurine in human patients.

-

Structural Modifications: Exploring structural modifications of the Leonurine molecule could lead to the development of derivatives with enhanced potency and improved pharmacokinetic profiles.[2]

References

- 1. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Therapeutic Effects of Leonurine On Ischemic Stroke: New Mechanisms of BBB Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIO-Byword [bbwpublisher.com]

- 6. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2-related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. dovepress.com [dovepress.com]

- 11. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Leonurine promotes neurite outgrowth and neurotrophic activity by modulating the GR/SGK1 signaling pathway in cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Leonurine Hydrochloride from Leonurus japonicus

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, purification, and characterization of leonurine hydrochloride, a primary bioactive alkaloid derived from Leonurus japonicus (Chinese Motherwort). The document details historical context, modern experimental protocols, quantitative analysis, and the compound's interaction with key cellular signaling pathways.

Introduction and Historical Context

Leonurus japonicus, a member of the Lamiaceae family, has a long history of use in traditional medicine for treating gynecological and cardiovascular disorders.[1][2] The primary active metabolite responsible for many of its therapeutic effects is the unique alkaloid, leonurine.[1][2] Leonurine was first isolated in 1930.[1] Subsequent research, notably in 1976, further refined its extraction from dried or fresh leaves and began to uncover its pharmacological activities, such as promoting uterine contractions.[1] Structurally, it is a pseudoalkaloid, an acylguanidino derivative of syringic acid and 4-guanidino-n-butanol.[3][4] Modern research has expanded its known bioactivities to include anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties, making it a compound of significant interest for drug development.[5][6]

Extraction and Isolation Methodologies

The extraction and isolation of leonurine from L. japonicus have evolved from classical solvent-based methods to more efficient chromatographic techniques. The concentration of leonurine in the plant material is relatively low, typically ranging from 0.02% to 0.12% in fresh Leonurus and between 0.001% and 0.049% in dried aerial parts.[1][2][7][8]

Classical Solvent Extraction and Purification

An early, established method involves multi-step solvent extraction and column chromatography.

Experimental Protocol:

-

Initial Extraction: Comminuted dried or fresh plant material is extracted in an acidic methanol solution (e.g., 1% HCl in methanol) at a low temperature using a rotary evaporator.[1]

-

Sequential Solvent Extraction: The initial extract is further processed through sequential extractions with hydrochloric acid, diethyl ether, and ethanol to partition and concentrate the alkaloid fraction.[1]

-

Column Chromatography: The concentrated extract is subjected to column chromatography for separation and purification. Typical stationary phases include alumina and Sephadex G-25.[1]

-

Final Product: Eluted fractions containing leonurine are combined, concentrated, and dried to yield the final product.[1]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a more rapid and efficient method for isolating leonurine with high purity from the crude plant extract.[5]

Experimental Protocol:

-

Crude Extract Preparation: A crude extract is first obtained from the plant material, typically from an n-butanol fraction.[5]

-

HSCCC System Preparation: A two-phase solvent system is prepared. A commonly used system is ethyl acetate-n-butanol-water in a 3:2:5 volume ratio.[5] The lower aqueous phase is used as the mobile phase, and the upper organic phase serves as the stationary phase.[5]

-

Separation: The crude extract (e.g., 2.48 g) is injected into the equilibrated HSCCC system.[5] The apparatus is operated at a specific rotational speed (e.g., 850 rpm) and a constant flow rate (e.g., 2.2 mL/min).[5]

-

Fraction Collection: The eluate is monitored with a UV detector at 277 nm, and fractions containing the target compound are collected.[3][5]

-

Purification and Yield: The collected fractions are combined and concentrated to yield high-purity leonurine.[5]

Other Methodologies

-

Ultrasonic-Assisted Extraction (UAE): This technique uses acidic ionic liquids and ultrasound to shorten extraction times and reduce the use of organic solvents.[1][6]

-

Reflux Extraction: Methods using boiling water or ethanol under reflux have also been reported, often followed by purification via HPLC.[6][7]

Quantitative Data and Purity Analysis

The efficiency of different isolation protocols varies significantly. The resulting purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Leonurine Isolation Protocols

| Methodology | Starting Material | Solvent System / Key Technology | Yield | Purity | Reference |

| Classical Solvent Extraction | Dried/Fresh Leaves | Acidic Methanol, HCl, Ether, Ethanol, Column Chromatography | ~50 mg/kg | Not Specified | [1] |

| Ethanol Reflux Extraction | 100 g Dry Plant | 95% Ethanol | 0.15 mg/g | Not Specified | [6] |

| Boiling Water Reflux | 6 g Plant Powder | Boiling Water, HPLC Purification | ~3 mg (0.5 mg/g) | >95% (Assumed) | [6][7] |

| HSCCC | 2.48 g Crude Extract | Ethyl acetate-n-butanol-water (3:2:5) | 68 mg | ~96.2% | [5] |

Table 2: Analytical Parameters for this compound

| Parameter | Value / Method | Reference |

| Chemical Formula | C₁₄H₂₂ClN₃O₅ | [9] |

| Molecular Weight | 347.796 g/mol | [9] |

| Purity Analysis | HPLC-DAD or HPLC-ELSD | [9] |

| Structural Identification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1][9] |

| HPLC Wavelength | 277 nm | [3][5][10] |

| Commercially Available Purity | 95% - 99% | [9] |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the classical and modern isolation of leonurine.

References

- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 3. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its leonurine content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leonurine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nottingham-repository.worktribe.com [nottingham-repository.worktribe.com]

- 9. CAS 24735-18-0 | this compound [phytopurify.com]

- 10. Inhibitory Effects of Standardized Leonurus japonicus Extract and Its Bioactive Leonurine on TNF-α-Induced Muscle Atrophy in L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Leonurine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine hydrochloride, a synthetic compound derived from an active alkaloid in Leonurus cardiaca (motherwort), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In vitro studies have consistently demonstrated its ability to interfere with inflammatory cascades in various cell types, including chondrocytes, endothelial cells, and macrophages.

Data Summary: In Vitro Inhibition of Inflammatory Mediators

The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory markers from in vitro studies.

| Cell Type | Inflammatory Stimulus | Mediator Inhibited | Concentration of Leonurine HCl | Observed Effect | Citation(s) |

| Murine Chondrocytes | IL-1β | Nitric Oxide (NO) | 5, 10, 20 µM | Dose-dependent inhibition of NO production. | [1] |

| Murine Chondrocytes | IL-1β | Prostaglandin E2 (PGE2) | 5, 10, 20 µM | Significant reduction in PGE2 levels. | [1] |

| Murine Chondrocytes | IL-1β | TNF-α | 5, 10, 20 µM | Dose-dependent decrease in TNF-α production. | [1] |

| Murine Chondrocytes | IL-1β | IL-6 | 5, 10, 20 µM | Significant inhibition of IL-6 secretion. | [1] |

| Human Trophoblast Cells | Lipopolysaccharide (LPS) | TNF-α | 5, 10, 20 µM | Gradual decrease in TNF-α levels with increasing concentrations. | [2] |

| Human Trophoblast Cells | Lipopolysaccharide (LPS) | IL-1β | 5, 10, 20 µM | Dose-dependent reduction in IL-1β levels. | [2] |

| Human Trophoblast Cells | Lipopolysaccharide (LPS) | IL-6 | 5, 10, 20 µM | Concentration-dependent decrease in IL-6 secretion. | [2] |

| Rat Chondrocytes | TNF-α | MMP-1, MMP-3, MMP-13, IL-6, ADAMTS-5 | Not specified | Significant suppression of gene and protein expression. | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | ICAM-1, VCAM-1, COX-2, MCP-1 | Not specified | Blocked mRNA and protein expression. | [4][5] |

| HL-60 Cells | - | Cell Viability (IC50) | 28.6 µM (24h), 11.3 µM (48h) | Inhibition of cell viability. | [6] |

| U-937 Cells | - | Cell Viability (IC50) | 17.5 µM (24h), 9.0 µM (48h) | Inhibition of cell viability. | [6] |

| K562 Cells | - | Cell Viability (IC50) | 0.773 mM (24h) | Inhibition of cell viability. | [6] |

| KU812 Cells | - | Cell Viability (IC50) | 0.882 mM (24h) | Inhibition of cell viability. | [6] |

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is underpinned by its ability to modulate critical intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit NF-κB activation in various cell types.[1][3][4] This inhibition is primarily achieved by preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes.[4]

References

- 1. Leonurine attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of reactive oxygen species and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leonurine inhibits IL-1β induced inflammation in murine chondrocytes and ameliorates murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leonurine protects against tumor necrosis factor-α-mediated inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Leonurine in Leonurus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of leonurine, the primary bioactive alkaloid in Leonurus species, commonly known as motherwort. Understanding this pathway is crucial for the quality control of herbal medicines, synthetic biology applications, and the development of novel therapeutics. This document synthesizes current multi-omics research to present a comprehensive overview of the key enzymatic steps, precursor molecules, and regulatory aspects of leonurine production in plants.

Introduction to Leonurine

Leonurine is an alkaloid unique to the Leonurus genus, recognized for its wide range of pharmacological activities, including cardiovascular protection, anti-inflammatory, and neuroprotective effects.[1][2][3] Its therapeutic potential has spurred research into its natural biosynthesis to ensure a consistent and high-quality supply for medicinal purposes. Recent advancements in genomics, transcriptomics, and metabolomics have been pivotal in elucidating the complete biosynthetic pathway of this important compound.

The Leonurine Biosynthesis Pathway

The biosynthesis of leonurine is a multi-step process that involves the convergence of two distinct metabolic pathways, originating from the amino acid arginine and the phenolic compound syringic acid. The key enzymatic players in this pathway are Arginine Decarboxylase (ADC), Uridine Diphosphate Glucosyltransferase (UGT), and Serine Carboxypeptidase-Like (SCPL) acyltransferase.[1][2][4][5]

The proposed pathway can be summarized as follows:

-

Guanidinobutanol Formation: The pathway initiates with the decarboxylation of arginine, catalyzed by Arginine Decarboxylase (ADC) . This is followed by subsequent amine oxidation and aldehyde reduction steps to produce guanidinobutanol.[1][2]

-

Syringic Acid Activation: In a parallel branch, syringic acid is activated by UDP-glucosyltransferase (UGT) , which attaches a glucose molecule to form syringoyl glucose.[1][2]

-

Final Condensation: The final and crucial step is the condensation of guanidinobutanol and syringoyl glucose. This reaction is catalyzed by a Serine Carboxypeptidase-Like (SCPL) acyltransferase , yielding leonurine.[1][2][4][5]

Research suggests that the initial steps of guanidinobutanol and syringoyl glucose synthesis likely occur in the cytoplasm, while the final condensation to leonurine takes place in the vacuole.[1][2]

Visualization of the Leonurine Biosynthesis Pathway

Caption: The biosynthetic pathway of leonurine from arginine and syringic acid.

Quantitative Analysis of Leonurine and its Precursors

Quantitative data from comparative studies of high-leonurine producing Leonurus japonicus and low-producing Leonurus sibiricus have been instrumental in identifying the key biosynthetic genes.

| Species | Tissue | Leonurine Content (mg/g DW) |

| Leonurus japonicus | Aerial Parts | 0.1 - 1.04 (variable) |

| Leonurus sibiricus | Aerial Parts | Not detectable - very low |

| Leonurus cardiaca | Aerial Parts | Not detectable |

Data compiled from multiple sources indicating typical ranges.[6][7]

Key Enzymes in Leonurine Biosynthesis

Multi-omics approaches have identified the specific enzymes responsible for the key steps in leonurine formation. The differential expression of the genes encoding these enzymes between high and low leonurine-producing species provides strong evidence for their role in the pathway.

| Enzyme | Gene Family | Proposed Function |

| Arginine Decarboxylase (ADC) | ADC | Catalyzes the initial step in the conversion of arginine to guanbutol. |

| UDP-glucosyltransferase (UGT) | UGT | Activates syringic acid to form syringoyl glucose. |

| Serine Carboxypeptidase-Like (SCPL) Acyltransferase | SCPL | Catalyzes the final condensation of guanbutol and syringoyl glucose to form leonurine. |

The evolution of a specific UGT-SCPL gene cluster through gene duplication and neofunctionalization in L. japonicus is thought to be a key factor in its ability to accumulate high levels of leonurine.[4]

Experimental Protocols

The elucidation of the leonurine biosynthetic pathway has relied on a combination of cutting-edge analytical and molecular biology techniques. Below are generalized protocols for the key experiments.

Metabolite Extraction and Analysis

A broad-target metabolome analysis is employed to identify and quantify leonurine and its precursors in different Leonurus species and tissues.

Protocol:

-

Sample Preparation: Freeze-dry plant tissues and grind them into a fine powder.

-

Extraction: Extract a precise weight of the powdered sample with a 70% methanol solution containing an internal standard. Vortex and sonicate the mixture.

-

Centrifugation: Centrifuge the extract to pellet debris.

-

Analysis: Analyze the supernatant using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system.

-

Quantification: Identify and quantify metabolites by comparing with a reference database and the internal standard.

RNA Sequencing and Gene Expression Analysis

Transcriptome analysis is used to compare gene expression profiles between high and low leonurine-producing species to identify candidate genes involved in biosynthesis.

Protocol:

-

RNA Extraction: Isolate total RNA from fresh plant tissues using a commercial kit.

-

Library Preparation: Construct sequencing libraries from the extracted RNA.

-

Sequencing: Perform high-throughput sequencing on an Illumina platform.

-

Data Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Calculate gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between samples.

Enzyme Activity Assays

In vitro assays are performed to confirm the function of candidate enzymes identified through transcriptomics.

Protocol (for SCPL Acyltransferase):

-

Protein Expression: Clone the candidate SCPL gene into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli or yeast).

-

Protein Purification: Purify the recombinant protein using affinity chromatography.

-

Enzyme Reaction: Incubate the purified enzyme with the substrates (guanbutol and syringoyl glucose) in a suitable reaction buffer.

-

Product Detection: Stop the reaction and analyze the products by LC-MS to detect the formation of leonurine.

Experimental Workflow Visualization

References

- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 3. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]

- 4. Multiomics analyses of two Leonurus species illuminate leonurine biosynthesis and its evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Leonurine hydrochloride for neuroprotection in ischemic stroke models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Leonurine hydrochloride (LH), an active alkaloid compound derived from Herba Leonuri (Chinese Motherwort), is emerging as a promising therapeutic candidate for neuroprotection in the context of ischemic stroke.[1][2] Extensive preclinical research in various ischemic stroke models has demonstrated its capacity to mitigate neuronal damage through a multifaceted mechanism of action, primarily centered on combating oxidative stress, inhibiting apoptosis, and modulating key signaling pathways.[3][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and molecular pathways associated with the neuroprotective effects of leonurine.

Quantitative Efficacy in Preclinical Stroke Models

The neuroprotective potential of leonurine has been quantified across several key outcome measures in rodent models of ischemic stroke. Treatment with leonurine has been shown to significantly reduce the volume of infarcted brain tissue and improve neurological function.

| Parameter | Animal Model | Leonurine HCl Dose/Regimen | Result | Reference |

| Infarct Volume | pMCAO Mice | 10 mg/kg (i.p.) 2h post-pMCAO | 55.5% reduction (24.06% vs 54.05% in vehicle) | [5][6] |

| Infarct Volume | tMCAO Rats | (Dose not specified) 0.5h post-reperfusion | 65.5% reduction (13.13% vs 38.00% in vehicle) | [7][8] |

| Neurological Deficit Score | pMCAO Mice | 10 mg/kg (i.p.) 2h post-pMCAO | Significant improvement at 24h post-pMCAO | [5][9] |

| Neurological Deficit Score | tMCAO Rats | (Dose not specified) post-reperfusion | Significant improvement at 24, 48, and 72h | [7][8] |

| Nuclear Nrf-2 Protein | pMCAO Mice | 10 mg/kg (i.p.) 2h post-pMCAO | 66% increase vs vehicle group (0.78 vs 0.47 relative expression) | [5] |

| Bcl-2/Bax Ratio | MCAO Rats / OGD PC12 Cells | Various | Increased Bcl-2 (anti-apoptotic) and decreased Bax (pro-apoptotic) expression | [2][5][10] |

| Reactive Oxygen Species (ROS) | MCAO Rats | Pretreatment for 7 days | Decreased ROS levels in mitochondria of ischemic cortex | [2][4] |

| Blood-Brain Barrier (BBB) Integrity | tMCAO Rats | Post-reperfusion | Reduced Evans Blue leakage and brain water content | [7] |

pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO: transient Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; OGD: Oxygen-Glucose Deprivation.

Core Experimental Protocols

The majority of in vivo studies evaluating leonurine's efficacy utilize the Middle Cerebral Artery Occlusion (MCAO) model in rats or mice, which effectively mimics the pathophysiology of focal ischemic stroke in humans.

Middle Cerebral Artery Occlusion (MCAO) Model

-

Objective: To induce a focal cerebral ischemic injury.

-

Procedure:

-

Anesthesia: Animals (e.g., male Sprague-Dawley rats or ICR mice) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

-

Occlusion: A specialized nylon monofilament with a rounded tip is introduced into the ECA lumen, advanced past the carotid bifurcation into the ICA, until it obstructs the origin of the Middle Cerebral Artery (MCA). Occlusion is often verified by a drop in cerebral blood flow measured by laser Doppler flowmetry.

-

Reperfusion (for tMCAO): For transient models (tMCAO), the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for blood flow restoration. For permanent models (pMCAO), the filament is left in place.[7][9]

-

Closure: The surgical site is closed, and the animal is allowed to recover.

-

Drug Administration

-

Route: this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage.[4][9]

-

Timing: Both pretreatment (prophylactic) and post-treatment (therapeutic) regimens have been explored.[2][9] Therapeutic window studies show efficacy when administered as early as 30 minutes to 2 hours post-ischemic event.[7][9]

Outcome Assessment

-

Infarct Volume Measurement: 24 to 72 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains unstained (pale white), allowing for quantification of the infarct volume.[6][7]

-

Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor, sensory, and reflex functions. Scores are assigned based on the severity of the observed deficits.[4][5]

-

Molecular Analysis: Brain tissue from the ischemic penumbra is collected for analysis. Techniques include:

-

Western Blotting: To quantify the expression levels of key proteins in signaling pathways (e.g., Nrf2, Bcl-2, Bax, Akt).[2][5]

-

Immunohistochemistry/Immunofluorescence: To localize the expression of proteins within different cell types (neurons, astrocytes).[5]

-

ELISA/Biochemical Assays: To measure levels of oxidative stress markers (e.g., ROS, MDA, SOD, GSH).[1][5]

-

Key Neuroprotective Signaling Pathways

Leonurine exerts its neuroprotective effects by modulating multiple interconnected signaling pathways. The primary mechanisms involve enhancing the endogenous antioxidant response and inhibiting apoptosis.

Nrf2-Mediated Antioxidant Response

A major mechanism of leonurine's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][9]

-

Mechanism: Under ischemic conditions, oxidative stress increases. Leonurine promotes the translocation of Nrf2 into the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

-

Downstream Effects: This leads to the upregulation of a suite of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][9] These enzymes neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[4][5] Studies have shown that the neuroprotective effects of leonurine are significantly diminished in Nrf2 knockout mice, confirming the critical role of this pathway.[5]

Anti-Apoptotic Mechanisms via PI3K/Akt and Bcl-2 Family Modulation

Leonurine effectively inhibits the programmed cell death (apoptosis) of neurons, which is a major contributor to brain damage following a stroke.[2][3]

-

PI3K/Akt Pathway: Leonurine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] Phosphorylated (activated) Akt is a crucial pro-survival kinase that, in turn, phosphorylates and inactivates several pro-apoptotic targets.[12]

-

Bcl-2 Family Regulation: A key consequence of Akt activation and other leonurine-mediated effects is the regulation of the Bcl-2 family of proteins.[2][10] Leonurine treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[2][12] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade, thereby preserving neuronal viability.[3][13]

Conclusion

This compound demonstrates significant neuroprotective activity in preclinical models of ischemic stroke. Its efficacy is supported by quantitative reductions in infarct volume and improvements in neurological outcomes. The underlying mechanisms are robust, involving the potent activation of the Nrf2 antioxidant pathway and the inhibition of neuronal apoptosis through modulation of the PI3K/Akt pathway and the Bcl-2 family of proteins. These findings establish leonurine as a strong candidate for further investigation and development as a therapeutic agent for ischemic stroke.

References

- 1. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIO-Byword [bbwpublisher.com]

- 4. Leonurine protects middle cerebral artery occluded rats through antioxidant effect and regulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Therapeutic Effects of Leonurine On Ischemic Stroke: New Mechanisms of BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2-related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leonurine Ameliorates Oxidative Stress and Insufficient Angiogenesis by Regulating the PI3K/Akt-eNOS Signaling Pathway in H2O2-Induced HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leonurine protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Leonurine on Ischemia/Reperfusion-Induced Mitochondrial Dysfunctions in Rat Cerebral Cortex [jstage.jst.go.jp]

The Alkaloid Leonurine: A Multifaceted Approach to Combating Cancer

An In-depth Technical Guide on its Antitumor Mechanisms in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, a distinctive alkaloid derived from the plant Leonurus japonicus (Chinese Motherwort), has garnered significant attention in oncological research for its broad-spectrum antitumor activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which leonurine exerts its anticancer effects across various cancer cell lines. It delves into the intricate signaling pathways modulated by this natural compound, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the underlying molecular interactions to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cancer remains a formidable global health challenge, necessitating the exploration of novel therapeutic agents with high efficacy and minimal side effects.[1] Natural products have historically been a rich source of anticancer compounds.[1] Leonurine has emerged as a promising candidate, demonstrating a range of biological activities, including anti-inflammatory, antioxidant, and potent antitumor properties.[2][3] Its multifaceted impact on cancer cells involves the modulation of critical signaling pathways that govern cell survival, proliferation, and death.[2][4] This guide synthesizes the current understanding of leonurine's antitumor mechanisms, providing a technical foundation for further investigation and potential clinical translation.[1][5]

Core Antitumor Mechanisms of Leonurine

Leonurine's anticancer effects are not attributed to a single mode of action but rather to a coordinated influence on multiple cellular processes. The primary mechanisms include the induction of apoptosis and autophagy, inhibition of cell proliferation and metastasis, and induction of cell cycle arrest.[2][6]

Induction of Apoptosis and Autophagy

Leonurine has been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[1] A key indicator of apoptosis is the increase in the Bax/Bcl-2 ratio, which leonurine has been demonstrated to enhance.[1][7] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[1][7][8] Furthermore, leonurine can induce apoptosis through the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential.[7][8]

In addition to apoptosis, leonurine can also induce autophagy in some cancer cell lines.[2][6] This is evidenced by the formation of autophagosomes and increased levels of LC3-II, a key marker of autophagy.[2]

Inhibition of Cell Proliferation and Metastasis

A fundamental aspect of leonurine's antitumor activity is its ability to inhibit the uncontrolled proliferation of cancer cells.[1][2] This is achieved through the modulation of signaling pathways that are crucial for cell growth and survival.[9]

Moreover, leonurine has demonstrated significant anti-metastatic effects.[2] It can inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading the extracellular matrix.[2]

Induction of Cell Cycle Arrest

Leonurine can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.[1][2] It has been observed to induce cell cycle arrest at the G1 or G2/M phases in different cancer cell lines.[1][2][10] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins.[1][2]

Key Signaling Pathways Modulated by Leonurine

The antitumor effects of leonurine are orchestrated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[9][11] Leonurine has been shown to inhibit this pathway by reducing the phosphorylation of its key components, including PI3K, Akt, and mTOR.[1][9] This inhibition contributes to the suppression of cancer cell proliferation and survival.[9][12]

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[2][4] Leonurine and its analogs have been found to inhibit the constitutive activation of STAT3.[13] This suppression is mediated by inhibiting the activation of upstream kinases like Janus-like kinase (JAK) 1 and JAK2.[13] The downregulation of STAT3 activity leads to decreased expression of its target genes, which are involved in cell survival and proliferation, such as survivin, Bcl-xL, Bcl-2, and cyclin D1.[13]

Other Influential Pathways

Leonurine also modulates other signaling pathways, including:

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and leonurine has been shown to affect the phosphorylation of key proteins in this cascade in some cancer types.[2][4]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is crucial for inflammation and cell survival. Leonurine can mitigate lung cancer by acting on this pathway.[2]

-

TRAIL Pathway: The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway is a key inducer of apoptosis, and leonurine's activity is implicated with this pathway.[2][4]

Quantitative Data on Leonurine's Antitumor Effects

The efficacy of leonurine has been quantified in numerous studies across a variety of cancer cell lines. The following tables summarize some of the key findings.

Table 1: IC50 Values of Leonurine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Acute Myeloid Leukemia | HL-60 | 28.6 | 24 | [1] |

| 11.3 | 48 | [1] | ||

| U-937 | 17.5 | 24 | [1] | |

| 9.0 | 48 | [1] | ||

| Chronic Myeloid Leukemia | K562 | 773 | 24 | [1] |

| KU812 | 882 | 24 | [1] | |

| Non-Small Cell Lung Cancer | H292 | Not explicitly stated, but significant inhibition at 10, 25, and 50 µM | 24, 48, 72 | [7][8] |

| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition observed at 200, 400, and 800 µM | 24, 48, 72 | [9] |

| Prostate Cancer | PC3 & DU145 | Dose-dependent effects observed at 200, 400, and 800 µM | Not specified | [1] |

| Cervical Cancer | C33A & MS751 | Dose-dependent inhibition | Not specified | [10] |

Table 2: Apoptosis Induction by Leonurine in Cancer Cell Lines

| Cancer Type | Cell Line | Leonurine Concentration (µM) | Apoptosis Rate (%) | Exposure Time (hours) | Reference |

| Acute Myeloid Leukemia | HL-60 & U-937 | 2, 5, 10 | Dose-dependent increase | Not specified | [1] |

| Non-Small Cell Lung Cancer | H292 | 10 | 11.5 ± 1.12 | 24 | [7][8] |

| 25 | 19.3 ± 1.16 | 24 | [7][8] | ||

| 50 | 61.3 ± 6.69 | 24 | [7][8] |

Experimental Protocols

The investigation of leonurine's antitumor mechanisms relies on a set of standard and robust experimental techniques.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of leonurine for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength (typically around 570 nm) to determine the percentage of viable cells.[7][8]

-

Colony Formation Assay: This assay evaluates the long-term proliferative potential of cancer cells. A low density of cells is seeded in culture dishes and treated with leonurine. After a period of incubation (typically 1-2 weeks), the cells are fixed and stained with crystal violet. The number of colonies (a cluster of at least 50 cells) is then counted to assess the impact of the compound on the cells' ability to form colonies.[9]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: This technique is instrumental for quantifying apoptosis and analyzing cell cycle distribution.

-

Apoptosis: Cells are treated with leonurine, harvested, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells are then analyzed by a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[7][8]

-

Cell Cycle: For cell cycle analysis, leonurine-treated cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as PI. The DNA content of each cell is proportional to its fluorescence intensity. Flow cytometric analysis then reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]

-

Western Blotting

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. Cancer cells are treated with leonurine, and total protein is extracted. The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, p-Akt, p-mTOR). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. A chemiluminescent substrate is then applied, and the resulting light signal, which is proportional to the amount of protein, is detected.[7][9][10]

Migration and Invasion Assays

-

Wound Healing Assay: This assay assesses cell migration. A "wound" or scratch is created in a confluent monolayer of cancer cells. The cells are then treated with leonurine, and the rate at which the cells migrate to close the wound is monitored and quantified over time.[9]

-

Transwell Invasion Assay: This method evaluates the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. After treatment with leonurine, the number of cells that have invaded through the Matrigel-coated membrane and migrated to the lower surface is quantified.[9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by leonurine and a general experimental workflow for its investigation.

References

- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]

- 4. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Leonurine hydrochloride induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leonurine inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 10. tandfonline.com [tandfonline.com]

- 11. Leonurus japonicus: A promising anticancer Chinese medicine modulating regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Administering Leonurine Hydrochloride in a Mouse Model of Cardiac Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for administering Leonurine hydrochloride in a mouse model of cardiac fibrosis. This document outlines the underlying scientific principles, detailed experimental protocols, and expected quantitative outcomes based on preclinical research.

Introduction

Leonurine, a bioactive alkaloid derived from Herba Leonuri (Chinese Motherwort), has demonstrated significant cardioprotective effects, including the attenuation of cardiac fibrosis.[1][2][3][4][5][6][7] Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to myocardial stiffening and dysfunction, ultimately contributing to heart failure.[1][5] Leonurine exerts its anti-fibrotic effects through multiple mechanisms, most notably by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway and suppressing cardiomyocyte pyroptosis, an inflammatory form of programmed cell death.[1][4][5]

Mechanism of Action

This compound mitigates cardiac fibrosis primarily by interfering with the canonical TGF-β signaling pathway. TGF-β1 is a key cytokine that promotes the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[8][9] Leonurine has been shown to inhibit the phosphorylation of Smad2, a critical downstream effector in the TGF-β pathway, thereby reducing the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA), collagen type III alpha 1 (COL3A1), and fibronectin 1 (FN1).[1][4][5]

Furthermore, Leonurine inhibits pyroptosis by downregulating the expression of key proteins like Caspase 1 and Gasdermin D (GSDMD).[1][4][5] By inhibiting Caspase 1 activation, Leonurine reduces the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), which are known to contribute to the fibrotic process.[1][4][5] The compound also exhibits anti-apoptotic and anti-oxidative stress properties, further contributing to its cardioprotective profile.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on cardiac fibrosis and function in rodent models.

Table 1: Effects of Leonurine on Hemodynamic Parameters in a Rat Model of Isoprenaline-Induced Cardiac Fibrosis

| Parameter | Model Group (Isoprenaline) | Leonurine-Treated Group (High Dose) | Fold Change with Leonurine | Reference |

| LVEDP (mmHg) | Increased 1.62-fold | Significantly decreased | - | [1][4] |

| LVSP (mmHg) | Decreased 1.75-fold | Increased 1.74-fold | Improvement | [1][4] |

| +dP/dt max (mmHg/s) | Increased 2.36-fold | Significantly decreased | - | [1][4] |

| -dP/dt max (mmHg/s) | Increased 2.06-fold | Significantly decreased | - | [1][4] |